What is the mechanism of action for GW7647?
What is the mechanism of action for GW7647?
An In-depth Technical Guide on the Mechanism of Action for GW7647
Introduction
GW7647 is a synthetic, cell-permeable compound recognized as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It belongs to the ureido-substituted thioisobutyric acid class of molecules. Due to its high affinity and selectivity for PPARα, GW7647 serves as a critical tool in research to investigate the diverse biological roles of this nuclear receptor, which include regulating lipid metabolism, inflammation, and energy homeostasis.[1] This document provides a comprehensive overview of the molecular mechanism of action of GW7647, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: PPARα Agonism
The primary mechanism of action for GW7647 is the direct binding to and activation of PPARα, a ligand-activated transcription factor. The canonical signaling pathway proceeds as follows:
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Ligand Binding: GW7647 enters the cell and binds to the ligand-binding domain (LBD) of PPARα located in the nucleus.[2][3]
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Conformational Change and Heterodimerization: This binding induces a conformational change in the PPARα protein, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1]
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DNA Binding: The activated PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1]
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Transcriptional Regulation: Upon binding to PPREs, the complex recruits a suite of co-activator proteins, which initiates the transcription of downstream target genes.[3] Conversely, PPARα activation can also lead to the transrepression of other signaling pathways, notably inhibiting pro-inflammatory transcription factors like NF-κB, which contributes to its anti-inflammatory effects.[1][4]
A crucial aspect of GW7647's efficacy involves its intracellular transport. The Fatty Acid-Binding Protein 1 (FABP1) plays a significant role in chaperoning GW7647 to the nucleus.[2] Binding of GW7647 to FABP1 induces a conformational change in the protein, which is necessary for both the nuclear localization of the FABP1-ligand complex and the full potentiation of PPARα activation.[2]
Data Presentation
Potency and Selectivity
GW7647 exhibits high selectivity for PPARα over other PPAR isoforms (γ and δ). The half-maximal effective concentrations (EC50) highlight this specificity across different species.
| Receptor Subtype | Species | EC50 Value (nM) | Citations |
| PPARα | Human | 6 | [5][6][7][8] |
| Murine | 1 | [5][8] | |
| PPARγ | Human | 1,100 | [5][6][7][8] |
| Murine | 1,300 | [5][8] | |
| PPARδ | Human | 6,200 | [5][6][7][8] |
| Murine | 2,900 | [5][8] |
Effects on Gene and Protein Expression
Activation of PPARα by GW7647 modulates the expression of a wide array of genes and proteins involved in lipid metabolism, inflammation, and other cellular processes.
| Target | Effect | Cellular Context | Citations |
| Genes in Lipid Metabolism | Upregulation | Hepatocytes | [9][10] |
| ANGPTL4, CPT1A, PDK4, CYP4A11 | Upregulation | HepaRG Cells | [9] |
| ADH4 | Downregulation | HepaRG Cells | [9] |
| GPx4 | Upregulation (Transcription) | APPsw/SH-SY5Y Cells | [11] |
| PDZK1 | Increased Protein Expression | Caco2BBE Cells | [6] |
| PI3K / Akt (Ser473) | Increased Phosphorylation | Antral Mucosa | [6] |
| AQP9 | Reduced Protein Abundance | WIF-B9 & HepG2 Hepatocytes | [6] |
| Nitric Oxide (NO) | Reduced Production | Macrophages |
Visualizations of Signaling Pathways
Caption: Canonical PPARα signaling pathway activated by GW7647.
Caption: Workflow for key in vitro experimental assays.
Experimental Protocols
TR-FRET Competitive Receptor Binding Assay
This protocol determines the binding affinity of a test compound (e.g., GW7647) to the PPARα ligand-binding domain (LBD).
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Objective: To quantify the ability of GW7647 to compete with a fluorescent probe for binding to the PPARα LBD.
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Methodology:
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A reaction mixture is prepared containing a terbium-labeled anti-GST antibody, a GST-tagged PPARα LBD, and a fluorescently labeled PPARα ligand (probe). This creates a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
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Serial dilutions of the competitor ligand, GW7647, are added to the wells of a 96-well plate containing the reaction mixture.[12] A known agonist is used as a positive control, and DMSO serves as a negative control.[12]
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The plate is incubated for a set period (e.g., one hour) to allow the binding reaction to reach equilibrium.[12]
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The TR-FRET signal is measured using a plate reader. As GW7647 competes with the fluorescent probe for binding to the PPARα LBD, the FRET signal decreases in a dose-dependent manner.[12]
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The data are plotted to determine the concentration of GW7647 that inhibits 50% of the probe binding (IC50), which reflects its binding affinity.
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Cell-Based Reporter Gene Assay
This protocol measures the functional activation of the PPARα receptor by GW7647 in a cellular context.
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Objective: To quantify the dose-dependent activation of PPARα transcriptional activity by GW7647.
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Methodology:
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Cell Preparation: Reporter cells, often a stable cell line like HEK293 or a relevant line like HepG2, are engineered to contain two genetic constructs: one that expresses the full-length human PPARα receptor and another that contains a luciferase reporter gene downstream of multiple PPRE sequences.[12][13]
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Plating and Incubation: The reporter cells are dispensed into the wells of a 96-well assay plate and pre-incubated for 4-6 hours to allow for cell attachment.[13]
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Compound Treatment: The culture medium is replaced with medium containing serial dilutions of GW7647. A typical 7-point dose-response series might range from 0.412 nM to 300 nM.[14] A vehicle-only control (e.g., DMSO) is included.[14]
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Incubation: The cells are incubated with the test compound for 22-24 hours to allow for receptor activation, transcription of the luciferase gene, and accumulation of the luciferase enzyme.[13]
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Lysis and Signal Detection: The treatment media is discarded, and a luciferase detection reagent is added to each well. This reagent lyses the cells and provides the necessary substrate (luciferin) for the enzymatic reaction.
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Data Acquisition: The intensity of the light emitted from each well is quantified using a plate-reading luminometer. The resulting Relative Light Units (RLU) are proportional to the level of PPARα activation.[13] The data are then used to generate a dose-response curve and calculate the EC50 value.
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Conclusion
GW7647 operates as a potent and highly selective agonist of PPARα. Its mechanism involves direct binding to the receptor, subsequent heterodimerization with RXR, and binding to PPREs to initiate the transcription of target genes primarily involved in lipid metabolism and fatty acid oxidation.[1] Its action is potentiated by FABP1-mediated nuclear delivery.[2] The well-characterized selectivity and potency of GW7647, supported by robust quantitative data, establish it as an indispensable pharmacological tool for elucidating the complex biological functions of PPARα.
References
- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. The Role of PPAR Alpha in the Modulation of Innate Immunity | MDPI [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GW7647, PPARalpha agonist (CAS 265129-71-3) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
